molecular formula C40H47FN2O5 B13411308 (4R-cis)-6-[2-[2-(4-fluorophenyl)-5-(1-methylethyl)-3-phenyl-4-[(phenylamino)carbonyl]-1H-pyrrol-1-yl]ethyl]-2,2-dimethyl-1,3-Dioxane-4-acetic acid, 1,1-dimethylethyl ester CAS No. 948550-67-2

(4R-cis)-6-[2-[2-(4-fluorophenyl)-5-(1-methylethyl)-3-phenyl-4-[(phenylamino)carbonyl]-1H-pyrrol-1-yl]ethyl]-2,2-dimethyl-1,3-Dioxane-4-acetic acid, 1,1-dimethylethyl ester

Cat. No.: B13411308
CAS No.: 948550-67-2
M. Wt: 654.8 g/mol
InChI Key: UIDYKZPFUIIHFM-UHFFFAOYSA-N
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Description

(4R-cis)-6-[2-[2-(4-fluorophenyl)-5-(1-methylethyl)-3-phenyl-4-[(phenylamino)carbonyl]-1H-pyrrol-1-yl]ethyl]-2,2-dimethyl-1,3-Dioxane-4-acetic acid, 1,1-dimethylethyl ester is a complex organic compound with a unique structure that includes multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4R-cis)-6-[2-[2-(4-fluorophenyl)-5-(1-methylethyl)-3-phenyl-4-[(phenylamino)carbonyl]-1H-pyrrol-1-yl]ethyl]-2,2-dimethyl-1,3-Dioxane-4-acetic acid, 1,1-dimethylethyl ester involves multiple steps, including the formation of the pyrrole ring, the introduction of the fluorophenyl and phenyl groups, and the final esterification. The reaction conditions typically involve the use of catalysts, solvents, and controlled temperatures to ensure the desired stereochemistry and yield.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This includes the use of industrial reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.

    Reduction: Reduction reactions can modify the functional groups, leading to different derivatives.

    Substitution: The compound can undergo substitution reactions, particularly at the phenyl and pyrrole rings.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel materials.

Biology

In biology, the compound may be used in studies related to enzyme inhibition, receptor binding, and cellular signaling pathways. Its interactions with biological molecules can provide insights into its potential therapeutic applications.

Medicine

In medicine, the compound is investigated for its potential as a drug candidate. Its ability to interact with specific molecular targets makes it a promising candidate for the treatment of various diseases.

Industry

In industry, the compound can be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of (4R-cis)-6-[2-[2-(4-fluorophenyl)-5-(1-methylethyl)-3-phenyl-4-[(phenylamino)carbonyl]-1H-pyrrol-1-yl]ethyl]-2,2-dimethyl-1,3-Dioxane-4-acetic acid, 1,1-dimethylethyl ester involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to changes in cellular signaling pathways and biological responses. The exact pathways involved depend on the specific application and the biological context.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyrrole-based molecules and fluorophenyl derivatives. These compounds share some structural features but may differ in their functional groups and overall chemical properties.

Uniqueness

The uniqueness of (4R-cis)-6-[2-[2-(4-fluorophenyl)-5-(1-methylethyl)-3-phenyl-4-[(phenylamino)carbonyl]-1H-pyrrol-1-yl]ethyl]-2,2-dimethyl-1,3-Dioxane-4-acetic acid, 1,1-dimethylethyl ester lies in its specific combination of functional groups and stereochemistry. This unique structure allows for specific interactions with molecular targets, making it a valuable compound for various applications.

Properties

CAS No.

948550-67-2

Molecular Formula

C40H47FN2O5

Molecular Weight

654.8 g/mol

IUPAC Name

butyl 2-[6-[2-[2-(4-fluorophenyl)-3-phenyl-4-(phenylcarbamoyl)-5-propan-2-ylpyrrol-1-yl]ethyl]-2,2-dimethyl-1,3-dioxan-4-yl]acetate

InChI

InChI=1S/C40H47FN2O5/c1-6-7-24-46-34(44)26-33-25-32(47-40(4,5)48-33)22-23-43-37(27(2)3)36(39(45)42-31-16-12-9-13-17-31)35(28-14-10-8-11-15-28)38(43)29-18-20-30(41)21-19-29/h8-21,27,32-33H,6-7,22-26H2,1-5H3,(H,42,45)

InChI Key

UIDYKZPFUIIHFM-UHFFFAOYSA-N

Canonical SMILES

CCCCOC(=O)CC1CC(OC(O1)(C)C)CCN2C(=C(C(=C2C(C)C)C(=O)NC3=CC=CC=C3)C4=CC=CC=C4)C5=CC=C(C=C5)F

Origin of Product

United States

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